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molecular formula C15H9NO4S B8757261 1,4-Benzenedicarboxylic acid, 2-(2-benzothiazolyl)- CAS No. 105219-07-6

1,4-Benzenedicarboxylic acid, 2-(2-benzothiazolyl)-

Cat. No. B8757261
M. Wt: 299.3 g/mol
InChI Key: DGXLWTWFCBNANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04785115

Procedure details

1,2,4,5-tetraaminobenzene tetrahydrochloride (1.7138 g, 6.033 mmol), 2-benzothiazole terephthalic acid (1.8059 g, 6.033 mmol) and 5.57 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 24 hours for dehydrochlorination. The reaction mixture was cooled to 60° C., then 4.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The reaction mixture was heated to 164° C., at which temperature the mixture became opalescent. The mixture was heated at 174° C. for 24 hours, then at 190° C. for 4 hours. Work-up, as in the preceeding Example, gave a polymer with [N]=7.5 dl/g, methanesulfonic acid at 30° C.
Name
1,2,4,5-tetraaminobenzene tetrahydrochloride
Quantity
1.7138 g
Type
reactant
Reaction Step One
Quantity
1.8059 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5.57 g
Type
reactant
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.Cl.[NH2:5][C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][C:7]=1[NH2:14].S1C2C=CC=CC=2N=C1C1C(C(O)=O)=CC=C(C(O)=O)C=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[NH2:5][C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][C:7]=1[NH2:14] |f:0.1.2.3.4|

Inputs

Step One
Name
1,2,4,5-tetraaminobenzene tetrahydrochloride
Quantity
1.7138 g
Type
reactant
Smiles
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
Name
Quantity
1.8059 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC(=CC=C2C(=O)O)C(=O)O
Name
polyphosphoric acid
Quantity
5.57 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.04 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet/outlet tubes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
raising
CONCENTRATION
Type
CONCENTRATION
Details
the polymer concentration to 18%
ADDITION
Type
ADDITION
Details
After adding the P2O5
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 164° C., at which temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 174° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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